An In-depth Technical Guide to Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD): Structure, Function, and Therapeutic Potential
An In-depth Technical Guide to Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD): Structure, Function, and Therapeutic Potential
Foreword: Re-evaluating a Peptide's Identity
In the landscape of bioactive peptides, the tetrapeptide Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD) presents a compelling case study in scientific discovery and the evolution of understanding. Initially investigated for its potential role in modulating platelet aggregation, subsequent research has pivoted our focus towards its significance as a structural component of a larger, more potent family of anti-inflammatory peptides known as antiflammins. This guide provides a comprehensive technical overview of KVLD, not as an isolated entity, but within the crucial context of its parent molecules. We will delve into its structure, the nuanced story of its function, and the experimental methodologies that have been instrumental in elucidating its biological relevance. For the researcher, scientist, or drug development professional, this document serves as a detailed primer on the chemistry and biology of KVLD, offering insights into its potential as a lead structure in the development of novel anti-inflammatory therapeutics.
The Molecular Architecture of Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD)
The fundamental characteristics of a peptide are dictated by its primary structure—the linear sequence of its constituent amino acids—and the physicochemical properties of their side chains.
Primary Structure and Physicochemical Properties
Lysyl-Valyl-Leucyl-Aspartic Acid is a tetrapeptide with the sequence Lys-Val-Leu-Asp, abbreviated as KVLD. It is composed of four L-amino acids linked by peptide bonds.
| Property | Value | Source |
| Chemical Formula | C21H39N5O7 | |
| Molecular Weight | 473.57 g/mol | |
| CAS Number | 118850-74-1 |
The structure of KVLD incorporates amino acids with distinct properties:
-
Lysine (K): A basic amino acid with a positively charged ε-amino group at physiological pH, rendering the peptide hydrophilic.
-
Valine (V) and Leucine (L): Aliphatic, hydrophobic amino acids that contribute to the peptide's overall conformation and potential for hydrophobic interactions.
-
Aspartic Acid (D): An acidic amino acid with a negatively charged carboxyl group in its side chain at physiological pH, contributing to the peptide's hydrophilic nature.
The presence of both charged and hydrophobic residues gives KVLD an amphipathic character, which can influence its solubility and interaction with biological membranes and receptors.
Diagram 1: Structural Representation of KVLD. This diagram illustrates the linear sequence of amino acids in the KVLD tetrapeptide, highlighting the N-terminus (Lysine) and the C-terminus (Aspartic Acid).
The Functional Context: A Tale of Two Activities
The scientific narrative of KVLD's function is a prime example of how initial findings can be refined and even contradicted by further investigation.
The Platelet Aggregation Controversy
Initial interest in KVLD and related peptides stemmed from their potential as inhibitors of platelet aggregation. However, a key study by Marastoni et al. in 1991 challenged this notion. Their research, which involved the solution synthesis of KVLD, concluded that the peptide does not inhibit platelet aggregation, a direct contradiction of some earlier reports[1][2]. This pivotal finding shifted the research focus away from direct anti-platelet activity and towards a more nuanced role in inflammation.
A Key to a Larger Puzzle: The Antiflammin Connection
The true significance of the KVLD sequence lies in its presence within a family of potent anti-inflammatory peptides known as antiflammins [1]. Antiflammins are nonapeptides derived from the region of highest sequence similarity between human lipocortin-1 (also known as annexin A1) and rabbit uteroglobin[3][4][5].
Specifically, the KVLD sequence is found within Antiflammin-2 , which has the amino acid sequence H-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu-OH (HDMNKVLDL) [3]. Antiflammins, including antiflammin-2, have demonstrated significant anti-inflammatory effects in various in vivo models[4][6].
The primary mechanism of action for antiflammins is the inhibition of phospholipase A2 (PLA2) [3][6][7]. PLA2 is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of membrane phospholipids to release arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to pro-inflammatory eicosanoids (prostaglandins and leukotrienes), while lysophospholipids can be converted to platelet-activating factor (PAF) , another potent inflammatory mediator[3][7][8].
By inhibiting PLA2, antiflammins effectively block the synthesis of PAF and other downstream inflammatory molecules[3][7][8]. This leads to a reduction in key inflammatory processes such as neutrophil aggregation and chemotaxis[3][5][9].
Diagram 2: Antiflammin-2 Signaling Pathway. This diagram illustrates the proposed mechanism of action for antiflammin-2, which contains the KVLD sequence. It highlights the inhibition of Phospholipase A2 (PLA2) and interaction with the Formyl-Peptide Receptor Like 1 (FPRL-1).
Further research has indicated that antiflammin-2 can also exert its effects through the Formyl-Peptide Receptor Like 1 (FPRL-1) . Binding of antiflammin-2 to this receptor can trigger downstream signaling events, including the phosphorylation of extracellular-regulated kinase 1 and 2 (ERK1/2), which is part of the MAP kinase pathway, and inhibit neutrophil interaction with the endothelium[4][10].
Synthesis and Characterization of KVLD
The synthesis of a tetrapeptide like KVLD can be achieved through either solution-phase or solid-phase peptide synthesis (SPPS), with SPPS being the more common and automatable method for peptides of this length[11].
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of KVLD
The following is a generalized protocol for the manual synthesis of KVLD using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin, which yields a C-terminally amidated peptide. For a C-terminally free acid, a different resin such as a 2-chlorotrityl chloride resin would be employed[12].
1. Resin Preparation:
- Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
- Drain the DMF and wash the resin three times with DMF.
2. First Amino Acid Coupling (Aspartic Acid):
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker by treating with a 20% solution of piperidine in DMF for 5-7 minutes. Repeat this step.
- Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove residual piperidine.
- Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) and allow the activation to proceed for a few minutes.
- Coupling: Add the activated amino acid solution to the deprotected resin and agitate for at least 4 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 times).
3. Subsequent Amino Acid Couplings (Leucine, Valine, Lysine):
- Repeat the Fmoc deprotection and amino acid coupling steps for Fmoc-Leu-OH, Fmoc-Val-OH, and Fmoc-Lys(Boc)-OH sequentially. The side chain of Lysine is protected with a Boc (tert-butyloxycarbonyl) group.
4. Cleavage and Deprotection:
- After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to protect the peptide from side reactions (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
5. Peptide Precipitation and Purification:
- Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet twice with cold diethyl ether.
- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and lyophilize.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Start [label="Start with Resin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Swell [label="Swell Resin in DMF", fillcolor="#FBBC05", fontcolor="#202124"];
Deprotect [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Wash1 [label="Wash (DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"];
Couple [label="Couple Activated\nFmoc-Amino Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Wash2 [label="Wash (DMF)", fillcolor="#F1F3F4", fontcolor="#202124"];
Repeat [label="Repeat for each\nAmino Acid", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Cleave [label="Cleave from Resin &\nDeprotect Side Chains\n(TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Precipitate [label="Precipitate in Cold Ether", fillcolor="#FBBC05", fontcolor="#202124"];
Purify [label="Purify by RP-HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Analyze [label="Analyze (Mass Spec, HPLC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Swell;
Swell -> Deprotect;
Deprotect -> Wash1;
Wash1 -> Couple;
Couple -> Wash2;
Wash2 -> Repeat;
Repeat -> Deprotect [label="Yes"];
Repeat -> Cleave [label="No"];
Cleave -> Precipitate;
Precipitate -> Purify;
Purify -> Analyze;
}
Diagram 3: General Workflow for Solid-Phase Peptide Synthesis (SPPS). This flowchart outlines the key steps in the synthesis of a peptide like KVLD using Fmoc chemistry.
Functional Assays for Evaluating KVLD-Containing Peptides
Given that the primary biological activity of KVLD is observed in the context of antiflammins, functional assays should be chosen to probe the mechanisms of these larger peptides.
Phospholipase A2 (PLA2) Inhibition Assay
This assay measures the ability of a peptide to inhibit the enzymatic activity of PLA2. A common method utilizes a fluorescent phospholipid substrate[3].
Principle: A fluorescently labeled phospholipid substrate, which is self-quenched in its micellar form, is used. Upon hydrolysis by PLA2, a fluorescent fragment is released, leading to an increase in fluorescence intensity. An inhibitor will reduce the rate of this fluorescence increase.
Generalized Protocol:
-
Prepare a stock solution of PLA2 enzyme in an appropriate assay buffer.
-
Prepare a working solution of the fluorescent phospholipid substrate (e.g., NBD-PE) in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test peptide (e.g., antiflammin-2) at various concentrations, and a positive control inhibitor.
-
Initiate the reaction by adding the PLA2 enzyme solution to all wells except the negative control.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each concentration of the test peptide and determine the IC50 value.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a peptide to inhibit the migration of neutrophils towards a chemoattractant[2][13].
Principle: The Boyden chamber or Transwell® assay is commonly used. Neutrophils are placed in the upper chamber, and a chemoattractant (e.g., IL-8 or C5a) is placed in the lower chamber, separated by a porous membrane. The number of cells that migrate through the membrane to the lower chamber is quantified.
Generalized Protocol:
-
Isolate human neutrophils from whole blood.
-
Seed the isolated neutrophils in the upper chamber of a Boyden chamber or Transwell® plate in a serum-free medium.
-
Add the chemoattractant and the test peptide (at various concentrations) to the lower chamber.
-
Incubate the plate to allow for cell migration (typically 1-2 hours).
-
Quantify the number of migrated cells in the lower chamber. This can be done by cell counting, or by measuring ATP levels using a luminescent assay.
-
Determine the extent of inhibition of chemotaxis by the test peptide compared to the control.
Platelet-Activating Factor (PAF) Synthesis Assay
This assay measures the amount of PAF produced by cells in response to a stimulus, and the inhibitory effect of a test peptide[1].
Principle: Cells such as neutrophils are stimulated to produce PAF. The PAF is then extracted and quantified, typically using a competitive radioreceptor binding assay or an ELISA kit.
Generalized Protocol:
-
Incubate neutrophils with a stimulus (e.g., A23187) in the presence or absence of the test peptide.
-
After incubation, perform a lipid extraction from the cell suspension.
-
Purify the lipid extracts, often using high-performance liquid chromatography (HPLC), to isolate the PAF.
-
Quantify the amount of PAF using a commercially available PAF ELISA kit or a radioreceptor binding assay.
-
Compare the amount of PAF produced in the presence of the test peptide to the amount produced in its absence to determine the inhibitory effect.
Conclusion and Future Directions
Lysyl-Valyl-Leucyl-Aspartic Acid (KVLD) is a tetrapeptide whose scientific journey underscores the importance of rigorous, iterative research. While its role as a direct inhibitor of platelet aggregation is not supported by key studies, its identity as a crucial component of the potent anti-inflammatory antiflammins is well-established. The biological activity of KVLD is therefore best understood through the lens of its parent molecules, which act primarily by inhibiting phospholipase A2 and modulating inflammatory cell responses.
For researchers in drug discovery, KVLD and the broader antiflammin family represent a promising starting point for the development of novel anti-inflammatory agents. Future research could focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of antiflammin-2 to identify the minimal sequence required for optimal activity and to enhance stability and bioavailability.
-
Pharmacokinetic Profiling: Investigating the in vivo stability, distribution, and metabolism of antiflammin peptides to optimize their therapeutic potential.
-
Elucidation of Receptor Interactions: Further characterizing the interaction of antiflammins with FPRL-1 and other potential receptors to gain a more complete understanding of their signaling mechanisms.
By leveraging the foundational knowledge of KVLD and the antiflammins, the scientific community can continue to explore this fascinating class of peptides and their potential to address a wide range of inflammatory diseases.
References
-
Marastoni, M., Scaranari, V., Salvadori, S., Tomatis, R., Spisani, S., & Traniello, S. (1991). Synthesis and antiaggregatory activity of antiflammin related peptides. Il Farmaco, 46(11), 1265-72. [Link]
-
Camussi, G., Tetta, C., Bussolino, F., & Baglioni, C. (1990). Antiinflammatory peptides (antiflammins) inhibit synthesis of platelet-activating factor, neutrophil aggregation and chemotaxis, and intradermal inflammatory reactions. The Journal of experimental medicine, 171(3), 913–927. [Link]
-
Miele, L. (2000). Antiflammins. Bioactive peptides derived from uteroglobin. Annals of the New York Academy of Sciences, 923, 198-212. [Link]
-
Perretti, M., & Flower, R. J. (1993). Measurement of lipocortin 1 and the production of anti-lipocortin antibodies. Methods in enzymology, 224, 119-30. [Link]
-
Marastoni, M., et al. (1991). Synthesis and antiaggregatory activity of antiflammin related peptides. Farmaco. [Link]
-
Walther, A., Riehemann, K., & Gerke, V. (2000). The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells. FASEB journal, 14(3), 572–580. [Link]
-
D'Acquisto, F., Perretti, M., & Flower, R. J. (2008). Annexin-A1: a pivotal regulator of the innate and adaptive immune systems. British journal of pharmacology, 155(2), 152–169. [Link]
-
Creative Bioarray. (n.d.). Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay. [Link]
-
Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. [Link]
-
U, P., et al. (1988). A radioreceptor binding assay for measurement of platelet-activating factor synthesis by human neutrophils. Journal of immunological methods. [Link]
-
Vezza, R., et al. (1991). Effects of an anti-inflammatory peptide (antiflammin 2) on cell influx, eicosanoid biosynthesis and oedema formation by arachidonic acid and tetradecanoyl phorbol dermal application. British journal of pharmacology. [Link]
-
Neliti. (2016). Solid-phase Synthesis of Tetrapeptide on 2-Chlorotrityl Chloride Resin by Using Benzotriazol-1-yl-oxytripyrrolidinophosphonium Hexafluorophosphate as Coupling Reagent. [Link]
Sources
- 1. A radioreceptor binding assay for measurement of platelet-activating factor synthesis by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Effects of an anti-inflammatory peptide (antiflammin 2) on cell influx, eicosanoid biosynthesis and oedema formation by arachidonic acid and tetradecanoyl phorbol dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAF Acetylhydrolase Assay Kit (ab133088) | Abcam [abcam.com]
- 8. scispace.com [scispace.com]
- 9. The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. media.neliti.com [media.neliti.com]
- 13. criver.com [criver.com]
